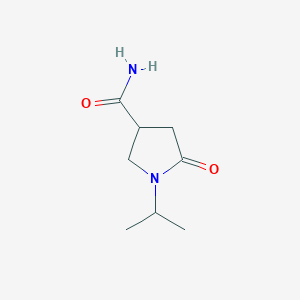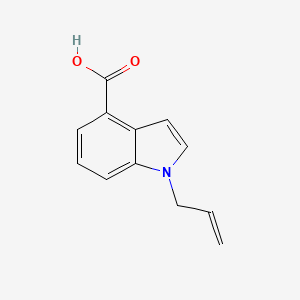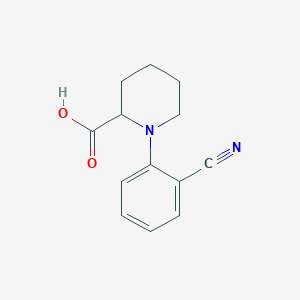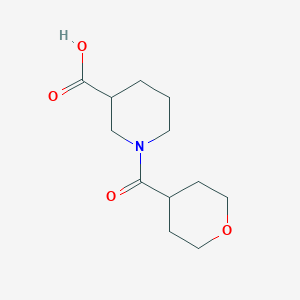![molecular formula C12H20N4 B1386213 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine CAS No. 942613-54-9](/img/structure/B1386213.png)
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine
Overview
Description
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is an organic compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . This compound features a piperazine ring substituted with a pyridine ring and a propan-1-amine group, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby affecting the downstream cellular processes .
Action Environment
The action, efficacy, and stability of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the activity of the compound may be affected by the pH of the environment, as this can influence the ionization state of the compound and its targets. Similarly, temperature can affect the kinetics of the interactions between the compound and its targets.
Biochemical Analysis
Biochemical Properties
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical environment, influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the type of cell and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with DNA and RNA, influencing gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effectiveness . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these processes is essential for predicting the compound’s effects in different cellular environments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine typically involves the reaction of 4-(pyridin-4-yl)piperazine with 3-chloropropan-1-amine under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-4-yl)piperazine
- 3-(Piperazin-1-yl)propan-1-amine
- 4-(3-Aminopropyl)pyridine
Uniqueness
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is unique due to its combination of a pyridine ring, a piperazine ring, and a propan-1-amine group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(4-pyridin-4-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-4-1-7-15-8-10-16(11-9-15)12-2-5-14-6-3-12/h2-3,5-6H,1,4,7-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDPAWCDGSUUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)



amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)
![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)



![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)

